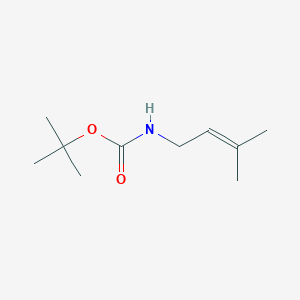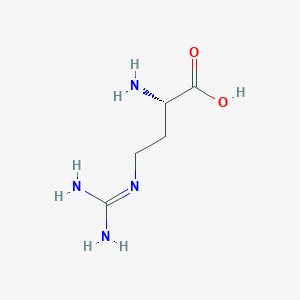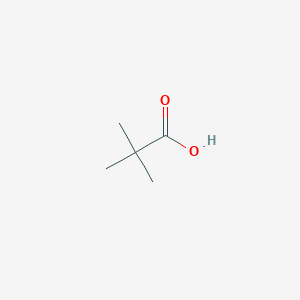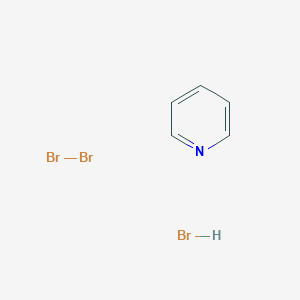
4-ブロモ-3-ヒドロキシ安息香酸メチル
概要
説明
Methyl 4-bromo-3-hydroxybenzoate, also known as Methyl 4-bromo-3-hydroxybenzoate, is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-bromo-3-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
選択的阻害剤の合成
4-ブロモ-3-ヒドロキシ安息香酸メチル: は、特定の生物学的経路や酵素を選択的に阻害できる化合物である選択的阻害剤の合成に使用されます。 この用途は、生体分子の特異的な阻害が求められる疾患に対する標的療法の開発において極めて重要です .
材料科学への応用
材料科学では、この化合物は、調整された特性を持つ新しい材料を設計するために使用されます。 その独特の特性は、機械的強度、熱安定性、または光学性能が向上した材料を作成するために活用されます。 これにより、さまざまな産業用途向けの新しい材料の開発が進展する可能性があります .
有機合成
この化合物は、有機合成において貴重な試薬として役立ちます。 その反応性と選択性は、化学者が複雑な分子を作成するための有用なツールとなっています。 この用途は、新しい化学物質を開発するために精密な反応が必要とされる有機化学の分野において重要です .
医薬品研究
医薬品研究では、4-ブロモ-3-ヒドロキシ安息香酸メチルは、新しい薬剤候補の開発に使用されます。 その分子構造は、より大きく複雑な薬剤分子に組み込むことができ、新しい医薬品の発見につながる可能性があります .
化学教育
この化合物は、さまざまな化学反応や合成技術を実証するための教育ツールとしても化学教育で使用されています。 これは、学生がエステル化と芳香族求核置換反応の概念を理解するための実践的な例を提供します .
分析化学
分析化学では、4-ブロモ-3-ヒドロキシ安息香酸メチルは、クロマトグラフィー分析における標準または参照化合物として使用できます。 これは、複雑な混合物中の類似化合物の同定と定量に役立ちます .
環境研究
研究者は、この化合物を環境研究で使用して、自然環境における臭素化有機化合物の挙動を理解することができます。 これは、分解プロセスと環境への影響を研究するためのモデル化合物として役立ちます .
触媒開発
最後に、4-ブロモ-3-ヒドロキシ安息香酸メチルは、触媒の開発に使用できます。 その構造は、特定の化学反応を促進する触媒を作成するために修正することができます。これは、効率と選択性を高めるために産業プロセスにおいて重要です .
作用機序
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of target molecules, leading to changes in biological systems .
Biochemical Pathways
It’s known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
Its physical properties such as melting point (121-125°c), boiling point (3180±220 °C), and density (1627±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is used as a reactant in the preparation of selective inhibitors , suggesting it may have inhibitory effects on certain biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-hydroxybenzoate. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature . Moreover, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
特性
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-80-9 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?
A1: The methoxycarbonyl group in Methyl 4-bromo-3-hydroxybenzoate is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.
Q2: How are the molecules of Methyl 4-bromo-3-hydroxybenzoate organized within the crystal lattice?
A2: In the crystal structure, individual molecules of Methyl 4-bromo-3-hydroxybenzoate are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

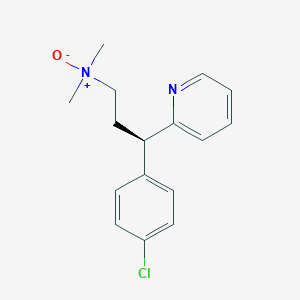


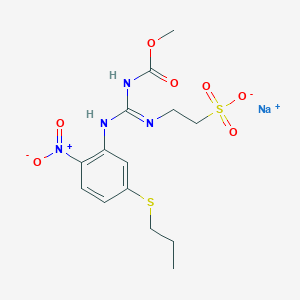
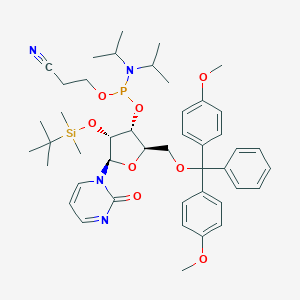
![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)
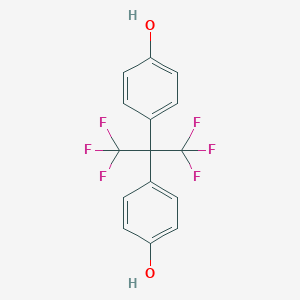

![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)

